N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
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Overview
Description
N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with a butyl-substituted phenyl group, a nitrophenyl group, and a furan ring. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity that could be explored for therapeutic purposes.
Medicine: Investigation as a potential drug candidate.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]propanamide: Similar structure with a different position of the nitro group.
N-(4-butylphenyl)-3-[5-(3-aminophenyl)-2-furyl]propanamide: Reduction product of the nitro compound.
Uniqueness
Structural Features: The specific arrangement of the butyl, nitro, and furan groups.
Chemical Properties: Unique reactivity due to the presence of both electron-donating and electron-withdrawing groups.
Properties
CAS No. |
853329-23-4 |
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Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H24N2O4/c1-2-3-5-17-8-10-19(11-9-17)24-23(26)15-13-21-12-14-22(29-21)18-6-4-7-20(16-18)25(27)28/h4,6-12,14,16H,2-3,5,13,15H2,1H3,(H,24,26) |
InChI Key |
AAKNIPUQLUUCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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